molecular formula C10H8BrClO2 B13310039 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione

1-(4-Bromo-2-chlorophenyl)butane-1,3-dione

Cat. No.: B13310039
M. Wt: 275.52 g/mol
InChI Key: DJNUJVYERVEOSA-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8BrClO2 This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione typically involves the bromination and chlorination of a phenylbutane-1,3-dione precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent and a suitable chlorinating agent under controlled conditions to achieve the desired substitution on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)butane-1,3-dione: Similar structure but lacks the bromine atom.

    4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains a trifluoromethyl group and a thiophene ring instead of bromine and chlorine.

Uniqueness: 1-(4-Bromo-2-chlorophenyl)butane-1,3-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds. This dual halogenation can enhance its effectiveness in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H8BrClO2

Molecular Weight

275.52 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H8BrClO2/c1-6(13)4-10(14)8-3-2-7(11)5-9(8)12/h2-3,5H,4H2,1H3

InChI Key

DJNUJVYERVEOSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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